molecular formula C15H19N3O3 B14386922 2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole CAS No. 88138-68-5

2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole

Cat. No.: B14386922
CAS No.: 88138-68-5
M. Wt: 289.33 g/mol
InChI Key: NDABTTQSJFWGMV-UHFFFAOYSA-N
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Description

2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitrophenoxy group attached to a pentyl chain, which is further connected to the imidazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole typically involves multiple steps, starting with the preparation of the nitrophenoxy pentyl intermediate. This intermediate can be synthesized through the nucleophilic substitution reaction of 4-nitrophenol with a suitable pentyl halide under basic conditions. The resulting nitrophenoxy pentyl compound is then reacted with 2-methylimidazole in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective and environmentally friendly reagents. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The nitrophenoxy group may also play a role in the compound’s binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-[5-(4-aminophenoxy)pentyl]-1H-imidazole: Similar structure but with an amino group instead of a nitro group.

    2-Methyl-1-[5-(4-chlorophenoxy)pentyl]-1H-imidazole: Similar structure but with a chloro group instead of a nitro group.

    2-Methyl-1-[5-(4-methoxyphenoxy)pentyl]-1H-imidazole: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitrophenoxy group in 2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

88138-68-5

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

2-methyl-1-[5-(4-nitrophenoxy)pentyl]imidazole

InChI

InChI=1S/C15H19N3O3/c1-13-16-9-11-17(13)10-3-2-4-12-21-15-7-5-14(6-8-15)18(19)20/h5-9,11H,2-4,10,12H2,1H3

InChI Key

NDABTTQSJFWGMV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCCCCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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